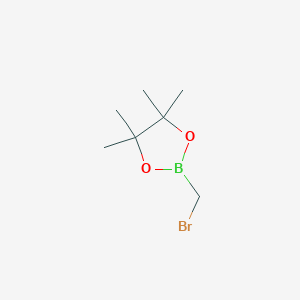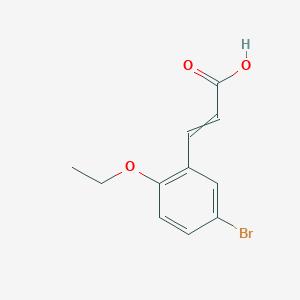
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, also known as HDMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. HDMPC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide exerts its biological activity by binding to specific targets, such as HDACs and chitin synthase, and inhibiting their activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can alter gene expression patterns and induce cell death in cancer cells. Chitin synthase is an enzyme that is essential for fungal cell wall synthesis. By inhibiting chitin synthase activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent fungal cell wall formation and lead to fungal cell death.
Biochemical and Physiological Effects:
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can induce cell death by inhibiting HDAC activity and altering gene expression patterns. In fungal cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent cell wall formation and lead to cell death. In addition, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have antioxidant properties by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and availability. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can be synthesized using various methods, and its structure can be characterized using spectroscopic techniques such as NMR and MS. However, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide treatment in lab experiments.
Zukünftige Richtungen
There are several future directions for (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide research, including the development of more efficient synthesis methods, the optimization of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives for specific targets, and the exploration of new applications in various fields. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives could be optimized for specific cancer types and combined with other anticancer agents to enhance their efficacy. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a tool to study the structure and function of other proteins that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a precursor for the synthesis of new MOFs with enhanced properties for gas storage and separation. Overall, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has great potential for further research and development in various fields.
Synthesemethoden
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been synthesized using various methods, including the reaction of pyrrole-2-carboxylic acid with N-methylhydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of pyrrole-2-carboxylic acid with hydroxylamine-O-sulfonic acid, followed by reduction with sodium borohydride. These methods have been optimized to yield high purity (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, which can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and proliferation. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has also been shown to have antifungal properties by inhibiting the activity of chitin synthase, which is an enzyme that is essential for fungal cell wall synthesis. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a tool to study the structure and function of proteins, particularly those that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Eigenschaften
CAS-Nummer |
170747-75-8 |
|---|---|
Produktname |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h3-6,11H,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MIGFLYFLCABTNL-WDSKDSINSA-N |
Isomerische SMILES |
C[C@H]1C=C[C@@H](N1C(=O)NO)C |
SMILES |
CC1C=CC(N1C(=O)NO)C |
Kanonische SMILES |
CC1C=CC(N1C(=O)NO)C |
Synonyme |
1H-Pyrrole-1-carboxamide,2,5-dihydro-N-hydroxy-2,5-dimethyl-,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
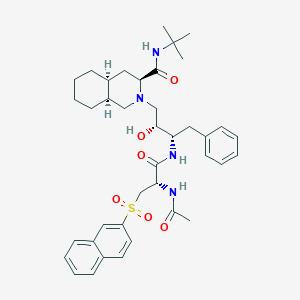
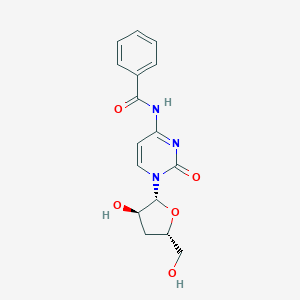
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
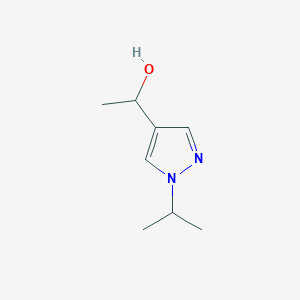

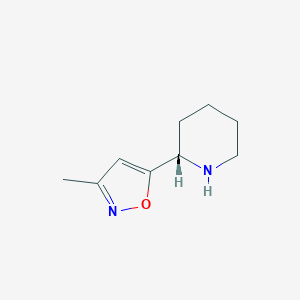
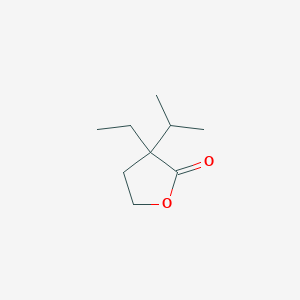

![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
